molecular formula C21H15N3S B5523227 (2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole

(2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole

Cat. No.: B5523227
M. Wt: 341.4 g/mol
InChI Key: PTVHAAXTWRFVGL-LNVKXUELSA-N
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Description

(2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole is a complex organic compound that features a combination of fluorenylidene, hydrazinylidene, and benzothiazole moieties

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Compounds containing benzothiazole moieties have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 9H-fluoren-9-one with hydrazine derivatives, followed by cyclization with 2-aminothiophenol. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. These compounds share structural similarities but differ in their functional groups and specific applications.

Uniqueness

What sets (2Z)-2-(9H-fluoren-9-ylidenehydrazinylidene)-3-methyl-2,3-dihydro-1,3-benzothiazole apart is its combination of fluorenylidene and hydrazinylidene groups, which may confer unique electronic and steric properties

Properties

IUPAC Name

(Z)-N-(fluoren-9-ylideneamino)-3-methyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3S/c1-24-18-12-6-7-13-19(18)25-21(24)23-22-20-16-10-4-2-8-14(16)15-9-3-5-11-17(15)20/h2-13H,1H3/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVHAAXTWRFVGL-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=C3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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